molecular formula C11H10O4 B14258118 4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid CAS No. 245093-79-2

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid

Cat. No.: B14258118
CAS No.: 245093-79-2
M. Wt: 206.19 g/mol
InChI Key: BHYJLEDUCTYKHX-VIFPVBQESA-N
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Description

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid is an organic compound with a unique structure that combines a benzoic acid moiety with a hydroxybutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with an appropriate alkyne derivative under specific conditions. One common method involves the use of acetic anhydride and concentrated sulfuric acid as catalysts. The reaction mixture is heated to about 50-60°C for approximately 15 minutes, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can modify the alkyne group to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alkanes, alkenes, and substituted benzoic acids .

Scientific Research Applications

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of high-performance materials and polymers .

Mechanism of Action

The mechanism of action of 4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxybenzoic acid
  • Benzoic acid
  • 2-hydroxybenzoic acid

Uniqueness

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid is unique due to its combination of a benzoic acid moiety with a hydroxybutynyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

245093-79-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid

InChI

InChI=1S/C11H10O4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h1,3-6,9,12H,7H2,(H,13,14)/t9-/m0/s1

InChI Key

BHYJLEDUCTYKHX-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@H](COC1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

C#CC(COC1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

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